molecular formula C9H8N4O4 B021110 Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 105411-95-8

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B021110
M. Wt: 236.18 g/mol
InChI Key: LBYJWGFJADCGGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate involves multi-step reactions, typically starting from basic heterocyclic precursors. For instance, novel compounds can be synthesized through reactions involving ethyl acetoacetate, 5-aminotetrazole, and aldehydes, using catalysts like p-toluenesulfonic acid (pTSA) in ethanol under reflux conditions to achieve dihydrotetrazolopyrimidine derivatives (Hery Suwito et al., 2018).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in confirming the molecular structure of pyrazolopyrimidine derivatives. It aids in understanding the compound's geometry, bond lengths, and angles, which are essential for elucidating reaction mechanisms and designing new compounds with desired properties. For similar compounds, X-ray analysis has verified the structural assignments, contributing to a deeper understanding of their chemical behavior (J. P. Clayton et al., 1980).

Chemical Reactions and Properties

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogs undergo various chemical reactions, including condensation, cyclization, and transformation reactions, that result in the formation of complex heterocyclic compounds. These reactions are influenced by the presence of nitro groups and the ethoxycarbonyl moiety, which can participate in nucleophilic substitution reactions or serve as electrophiles in cycloadditions (G. Danagulyan et al., 2011).

Physical Properties Analysis

The physical properties of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are crucial for the compound's application in various fields, influencing its reactivity and interaction with other molecules. Studies on similar compounds provide valuable insights into understanding these properties and their impact on chemical behavior and potential applications (V. Rusinov et al., 1990).

Chemical Properties Analysis

The chemical properties of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives include their reactivity towards various reagents, stability under different conditions, and the ability to form new bonds or frameworks through chemical transformations. These properties are essential for synthesizing new materials, pharmaceuticals, or agrochemicals, offering insights into the compound's versatility and potential utility in scientific research and industry (T. Kurihara et al., 1981).

Scientific Research Applications

  • Synthesis of Azolo-anellierten Derivatives : Chupakhin et al. (1990) explored the synthesis of 9-imino- and 9-oxo-7-nitro-4,9-dihydroazolo[1,5-a]pyrido[2,3-d]pyrimidines by reacting 6-nitropyrazolo[1,5-a]pyrimidines with malononitrile and ethyl cyanoacetate, providing insights into its application as a bifunctional reagent in organic synthesis (Chupakhin et al., 1990).

  • Pyrimidine to Pyridine Ring Transformations : Chupakhin et al. (1992) also demonstrated the transformation of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine into 2-triazolylamino-3-carbethoxy-5-nitropyridine, further supporting the role of ethyl cyanoacetate in the conversion of pyrimidine to pyridine rings (Chupakhin et al., 1992).

  • Structural Corrections in Pyrazolo[1,5-a]pyrimidines : Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to a structural correction in pyrazolo[1,5-a]pyrimidine derivatives (Chimichi et al., 1993).

  • Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : Bruni et al. (1994) reported the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, a process involving the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).

  • Anti-coxsackievirus B3 Activity : Makarov et al. (2005) identified a novel class of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines as potent inhibitors of coxsackievirus B3 replication, showcasing the potential pharmaceutical applications of derivatives of Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate (Makarov et al., 2005).

  • C–C Recyclizations : Danagulyan et al. (2011) studied the condensation of ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate with 3-substituted 3-aminopyrazoles, leading to the synthesis of 2-substituted 6-ethoxy-carbonylpyrazolo[1,5-a]pyrimidines (Danagulyan et al., 2011).

Future Directions

The future directions for research on “Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate” and similar compounds could include further exploration of their potential biological activities and the development of methods for their synthesis .

properties

IUPAC Name

ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-2-17-9(14)7-4-11-12-5-6(13(15)16)3-10-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJWGFJADCGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545287
Record name Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

105411-95-8
Record name Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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